3-(Bromomethyl)-1-methylpiperidine hydrobromide 3-(Bromomethyl)-1-methylpiperidine hydrobromide
Brand Name: Vulcanchem
CAS No.: 89796-23-6
VCID: VC8312740
InChI: InChI=1S/C7H14BrN.BrH/c1-9-4-2-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H
SMILES: CN1CCCC(C1)CBr.Br
Molecular Formula: C7H15Br2N
Molecular Weight: 273.01

3-(Bromomethyl)-1-methylpiperidine hydrobromide

CAS No.: 89796-23-6

Cat. No.: VC8312740

Molecular Formula: C7H15Br2N

Molecular Weight: 273.01

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)-1-methylpiperidine hydrobromide - 89796-23-6

Specification

CAS No. 89796-23-6
Molecular Formula C7H15Br2N
Molecular Weight 273.01
IUPAC Name 3-(bromomethyl)-1-methylpiperidine;hydrobromide
Standard InChI InChI=1S/C7H14BrN.BrH/c1-9-4-2-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H
Standard InChI Key DLHCVBOOBNKDEH-UHFFFAOYSA-N
SMILES CN1CCCC(C1)CBr.Br
Canonical SMILES CN1CCCC(C1)CBr.Br

Introduction

Structural Characteristics

Molecular Architecture

The compound comprises a piperidine ring with a bromomethyl (-CH₂Br) group at the third carbon and a methyl (-CH₃) group at the nitrogen (Figure 1). The hydrobromic acid (HBr) counterion stabilizes the protonated amine, influencing its crystalline structure and solubility . Key structural identifiers include:

  • Molecular Formula: C₆H₁₂BrN·HBr

  • SMILES: CN1CCCC(C1)Br.Br

  • InChI Key: SPSSCLLGUVGJMB-UHFFFAOYSA-N

Table 1: Predicted Collision Cross Section (CCS) Data

Adductm/zCCS (Ų)
[M+H]+178.02258131.4
[M+Na]+200.00452134.0
[M+NH4]+195.04912137.1
[M+K]+215.97846133.7
Data derived from ion mobility spectrometry predictions .

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous piperidine hydrobromides reveals a chair conformation for the ring, with the bromomethyl group occupying an equatorial position to minimize steric strain . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the methyl group (δ ~2.3 ppm) and the bromomethyl protons (δ ~3.5–4.0 ppm) .

Synthesis and Purification

Synthetic Routes

The compound is synthesized via bromination of 3-(hydroxymethyl)-1-methylpiperidine using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) in dichloromethane . The reaction proceeds through an SN2 mechanism, replacing the hydroxyl group with bromine:

3-(Hydroxymethyl)-1-methylpiperidine+HBr3-(Bromomethyl)-1-methylpiperidine hydrobromide+H2O\text{3-(Hydroxymethyl)-1-methylpiperidine} + \text{HBr} \rightarrow \text{3-(Bromomethyl)-1-methylpiperidine hydrobromide} + \text{H}_2\text{O}

Yields typically exceed 70% under optimized conditions (0–5°C, 12 hours) . Industrial-scale production employs continuous flow reactors to maintain temperature control and minimize side reactions.

Purification Techniques

Crude product purification involves recrystallization from ethanol/water mixtures, achieving >95% purity. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase further isolates the compound for analytical use .

Physicochemical Properties

Stability and Solubility

The hydrobromide salt exhibits enhanced stability compared to the free base, with a decomposition temperature of 210°C . Solubility profiles include:

  • Water: 25 g/L (20°C)

  • Ethanol: 50 g/L

  • Dichloromethane: 120 g/L

Reactivity

The bromomethyl group serves as an electrophilic site for nucleophilic substitution reactions. For example, it reacts with amines to form quaternary ammonium salts or with thiols to generate thioether linkages.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s bromomethyl group enables its use in synthesizing analogs of bioactive piperidines. For instance, it has been employed to create precursors for:

  • Immune checkpoint inhibitors: Brominated piperidines are explored as PD-1/PD-L1 interaction blockers.

  • Antimicrobial agents: Derivatives with modified side chains show activity against Escherichia coli and Staphylococcus aureus.

Materials Science

In polymer chemistry, the compound acts as a crosslinking agent for epoxy resins, improving thermal stability (glass transition temperature increase by 15°C).

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